3-Oxobutanethioamide
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Overview
Description
3-Oxobutanethioamide is an organic compound with the molecular formula C4H7NOS. It is characterized by the presence of a thioamide group (-CSNH2) attached to a 3-oxobutanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxobutanethioamide can be synthesized through several methods. One common approach involves the reaction of 3-oxobutanoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the thioamide . Another method involves the direct reaction of 3-oxobutanoic acid with ammonium thiocyanate in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Oxobutanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
3-Oxobutanethioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-oxobutanethioamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The thioamide group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(1H-1,2,3-benzotriazol-1-yl)-3-oxobutanethioamide: This compound has similar structural features but includes a benzotriazole moiety, which imparts different reactivity and biological activity.
2-Cyano-3-oxobutanethioamide: This compound contains a cyano group, which significantly alters its chemical properties and reactivity.
Uniqueness
3-Oxobutanethioamide is unique due to its simple structure and the presence of both a keto and a thioamide group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
341007-59-8 |
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Molecular Formula |
C4H7NOS |
Molecular Weight |
117.17 g/mol |
IUPAC Name |
3-oxobutanethioamide |
InChI |
InChI=1S/C4H7NOS/c1-3(6)2-4(5)7/h2H2,1H3,(H2,5,7) |
InChI Key |
NYFXWPJMCHFCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=S)N |
Origin of Product |
United States |
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